molecular formula C21H14BrN3O2S B5221337 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide

Cat. No.: B5221337
M. Wt: 452.3 g/mol
InChI Key: SERHOPXCMBUHJX-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound with the molecular formula C21H14BrN3O2S. This compound is characterized by the presence of a benzoxazole ring, a bromobenzamide moiety, and a carbamothioyl group. It has a molecular weight of approximately 452.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzoxazole is then reacted with 4-isothiocyanatobenzamide to introduce the carbamothioyl group. Finally, the bromination of the benzamide moiety is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. These interactions contribute to the compound’s biological effects, such as anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the benzoxazole ring and the carbamothioyl group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2S/c22-16-6-2-1-5-15(16)19(26)25-21(28)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHOPXCMBUHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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